molecular formula C16H15BrN2S B11530638 1-(3-bromobenzyl)-2-(ethylsulfanyl)-1H-benzimidazole

1-(3-bromobenzyl)-2-(ethylsulfanyl)-1H-benzimidazole

Cat. No.: B11530638
M. Wt: 347.3 g/mol
InChI Key: CSGXQFNBRVHXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenyl derivative with an ethylsulfanyl-substituted benzodiazole under the influence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted benzodiazole.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The bromophenyl and ethylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

    1-[(3-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the ethylsulfanyl group, which may affect its chemical reactivity and biological activity.

    2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE: Lacks the bromophenyl group, which may influence its overall properties.

Uniqueness: 1-[(3-BROMOPHENYL)METHYL]-2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the bromophenyl and ethylsulfanyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H15BrN2S

Molecular Weight

347.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-2-ethylsulfanylbenzimidazole

InChI

InChI=1S/C16H15BrN2S/c1-2-20-16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3

InChI Key

CSGXQFNBRVHXCP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.